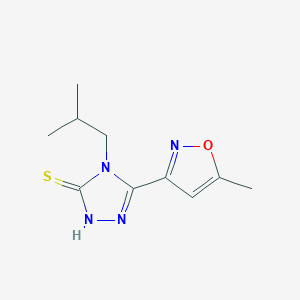![molecular formula C23H28N4O B5985456 N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide](/img/structure/B5985456.png)
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide, also known as MPIC, is a synthetic compound that belongs to the class of indazole carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide is not fully understood. However, it has been suggested that it acts as a modulator of the endocannabinoid system. This compound has been found to bind to the CB1 and CB2 receptors, which are involved in regulating various physiological processes such as pain, inflammation, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and pain in animal models. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to understand the mechanism of action of this compound and its effects on cognitive function in animal models of Alzheimer's and Parkinson's. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in research and drug development.
Synthesemethoden
The synthesis method of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide involves the condensation of 1-methyl-3-piperidinemethanol and 2-phenylethyl isocyanide with 3-carboxyindazole in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-26-14-7-10-19(16-26)17-27(15-13-18-8-3-2-4-9-18)23(28)22-20-11-5-6-12-21(20)24-25-22/h2-6,8-9,11-12,19H,7,10,13-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCRIKFABVMFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5985378.png)

![N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5985382.png)

![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5985394.png)

![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5985418.png)

![4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-dimethylpiperazine](/img/structure/B5985439.png)
![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5985443.png)
![5-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B5985447.png)
